3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Overview
Description
3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a quinazolinone core with a cyclopropyl group and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the attached moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-DICHLOROPHENYL)-1-CYCLOPROPYL-2-PROPEN-1-ONE
- 3-(2-(2,4-DICHLOROPHENYL)-2-OXOETHYL)-4(3H)-QUINAZOLINONE
- 2-(2-(4-CHLOROPHENYL)-2-OXOETHYL)THIO-3-PHENYL-4(3H)-QUINAZOLINONE
Uniqueness
What sets 3-CYCLOPROPYL-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-cyclopropyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-11-5-8-13(15(21)9-11)17(24)10-26-19-22-16-4-2-1-3-14(16)18(25)23(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODPXYSVZGYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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